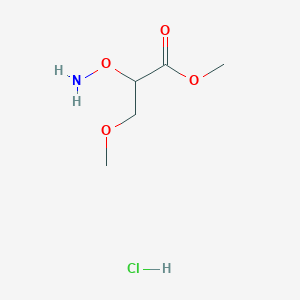

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride

Descripción

BenchChem offers high-quality Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 2-aminooxy-3-methoxypropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4.ClH/c1-8-3-4(10-6)5(7)9-2;/h4H,3,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZJQKFHYCVHMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)OC)ON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methyl 2-(aminooxy)-3-methoxypropanoate Hydrochloride: Structural Causality, Bioorthogonal Ligation, and Foldamer Design

Executive Summary & Structural Elucidation

In the rapidly evolving landscape of bioconjugation and peptidomimetic drug design, Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride (CAS: 2060042-23-9) has emerged as a highly versatile small-molecule scaffold[1]. Unlike standard canonical amino acids, this molecule is an α -aminooxy acid derivative characterized by three distinct functional domains, each engineered with specific chemical causality:

-

The α -Aminooxy Group (-O-NH 2 ) : Replacing the standard α -amine with an aminooxy moiety drastically lowers the pKa of the nitrogen atom. This structural shift ensures that the nitrogen remains largely unprotonated and highly nucleophilic even at slightly acidic to neutral pH levels, making it an ideal candidate for bioorthogonal oxime ligations with aldehydes and ketones[2].

-

The β -Methoxy Ether (-O-CH 3 ) : Derived structurally from an O-methylserine backbone, the methoxy group provides both steric tuning and hydrophobic shielding. In the context of foldamers, this ether linkage influences the dihedral angles of the resulting peptide backbone, promoting stable secondary structures.

-

The Methyl Ester (-COOCH 3 ) : By masking the C-terminus as an ester, the molecule is protected against unwanted side reactions during early-stage coupling. It can be selectively saponified when chain elongation is required.

-

The Hydrochloride Salt (.HCl) : The free aminooxy base is notoriously unstable and prone to premature oxidation. Formulating the scaffold as an HCl salt protonates the highly reactive nitrogen during storage, rendering it inert and ensuring batch-to-batch stability and extended shelf life[1].

Quantitative Physicochemical and Kinetic Data

To facilitate experimental design, all critical quantitative data regarding the scaffold's physical properties and its kinetic behavior during oxime ligation are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Causality / Significance |

| CAS Number | 2060042-23-9 | Unique chemical identifier for procurement and tracking. |

| Molecular Formula | C 5 H 12 ClNO 4 | Defines the stoichiometric mass for molar calculations. |

| Molecular Weight | 185.60 g/mol | Low molecular weight ensures minimal steric hindrance during conjugation. |

| SMILES String | Cl.COCC(ON)C(=O)OC | Useful for computational modeling and in silico docking. |

| Optimal Ligation pH | 4.0 – 6.0 | Balances carbonyl electrophilicity with aminooxy nucleophilicity. |

Table 2: Kinetic Parameters of Oxime Ligation

Data synthesized from comparative aniline-catalyzed ligation studies[3],[4].

| Reaction Condition | Catalyst Added | pH | Relative Rate Constant ( k1 ) | Reaction Efficiency |

| Uncatalyzed (Neutral) | None | 7.0 | 1x (Baseline) | Poor / Slow |

| Uncatalyzed (Acidic) | None | 4.5 | ~10x | Moderate |

| Aniline-Catalyzed | Aniline (100 mM) | 7.0 | ~20x | High |

| p-PDA-Catalyzed | p-Phenylenediamine (10 mM) | 7.0 | ~120x | Very High |

Mechanistic Insights: Aniline-Catalyzed Oxime Ligation

The primary application of Methyl 2-(aminooxy)-3-methoxypropanoate is the formation of exceptionally stable oxime linkages (C=N-O) with target biomolecules containing carbonyl groups. While the uncatalyzed reaction is sluggish at physiological pH, the introduction of an aniline catalyst fundamentally alters the reaction pathway[3].

Causality of Catalysis: Aniline acts as a nucleophilic catalyst. It attacks the target aldehyde to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic than the parent carbonyl. The aminooxy group of our scaffold then rapidly intercepts this intermediate via transimination, collapsing into the stable oxime product and regenerating the aniline catalyst[2].

Mechanistic pathway of aniline-catalyzed oxime ligation using an aminooxy scaffold.

Applications in Peptidomimetics and Foldamers

Beyond bioconjugation, α -aminooxy acids like Methyl 2-(aminooxy)-3-methoxypropanoate are critical building blocks for "foldamers"—artificial oligomers designed to mimic the secondary structures of proteins (e.g., α -helices, β -sheets)[5].

Because the N-O bond introduces a distinct conformational rigidity, oligomers constructed from α -aminooxy acids spontaneously fold into highly stable 7-membered or 8-membered hydrogen-bonded rings (N-O turns)[6]. Therapeutic Causality: Natural peptides are rapidly degraded by proteases in the human body. Because the N-O amide bond is entirely foreign to endogenous proteolytic enzymes, foldamers built from this scaffold exhibit extraordinary metabolic stability, making them superior candidates for oral drug development and long-acting therapeutics[6].

Self-Validating Experimental Protocol: Oxime Bioconjugation

To ensure high-yield bioconjugation using Methyl 2-(aminooxy)-3-methoxypropanoate, the following protocol is designed as a self-validating system . It incorporates mandatory internal checkpoints to verify the success of each phase before proceeding.

Phase 1: Preparation and Baseline Validation

-

Buffer Formulation: Prepare a 100 mM Sodium Phosphate (NaPi) buffer and adjust the pH to 6.0.

-

Validation Check: Verify pH with a calibrated probe. A pH > 7.0 will stall the reaction; a pH < 4.0 may denature sensitive protein targets.

-

-

Catalyst Activation: Dissolve aniline in the buffer to a final concentration of 100 mM.

-

Substrate Solubilization: Dissolve the target aldehyde-bearing biomolecule (10 μ M) in the catalytic buffer. Take a 10 μ L aliquot for baseline LC-MS analysis.

-

Validation Check: The LC-MS trace at T=0 must show a single peak corresponding to the exact mass of the unreacted aldehyde substrate.

-

Phase 2: Reaction Initiation and Monitoring

-

Scaffold Addition: Add Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride to the reaction mixture at a 10-fold molar excess (100 μ M).

-

Incubation: Incubate the mixture at room temperature (20-25°C) under gentle agitation.

-

Kinetic Validation: At T=1 hour and T=2 hours, withdraw 10 μ L aliquots and quench with 0.1% TFA. Analyze via LC-MS.

-

Validation Check: Successful catalysis is confirmed by the progressive disappearance of the T=0 aldehyde peak and the emergence of the oxime conjugate peak (+132 Da mass shift, accounting for the loss of H 2 O).

-

Phase 3: Purification and Final Verification

-

Size Exclusion Chromatography (SEC): Pass the reaction mixture through a pre-equilibrated SEC column (e.g., Sephadex G-25) to remove the aniline catalyst and unreacted aminooxy scaffold.

-

Final Validation: Analyze the purified fraction via High-Resolution Mass Spectrometry (HRMS) and SDS-PAGE (if the target is a protein) to confirm the structural integrity and purity of the final bioconjugate.

Step-by-step self-validating workflow for aminooxy-based bioconjugation.

Sources

- 1. methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride | 2060042-23-9 | Buy Now [molport.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) NMR Studies on Turn Mimetic Analogs Derived from Melanocyte-stimulating Hormones [academia.edu]

Mechanism of action of Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride in oxime ligation

[label="3. Reaction Quenching\nAdd 10% v/v

Reaction pathways for oxime ligation: Uncatalyzed vs. Nucleophilic Catalysis.

Quantitative Data & Kinetic Benchmarks

The choice of catalyst directly dictates the reaction speed. While aniline is the traditional standard, electron-donating substituents on the aniline ring (as seen in pPDA) drastically increase catalytic efficiency and aqueous solubility, allowing the reaction to proceed rapidly even at pH 7.0 [4].

Table 1: Kinetic Parameters of Oxime Ligation (Model Systems)

| Catalyst System | Concentration | pH | Relative Rate Enhancement | Key Kinetic Observation |

| Uncatalyzed | N/A | 7.0 | 1x (Baseline) | Reaction is kinetically bottlenecked by low protonation of carbonyl. |

| Aniline | 100 mM | 7.0 | ~6x | Forms Schiff base intermediate; requires high concentration [3]. |

| p-Phenylenediamine (pPDA) | 10 mM | 7.0 | 120x | Superior electron-donating substituent accelerates transimination [4]. |

| Uncatalyzed | N/A | 4.5 | ~10x | Optimal pH for uncatalyzed reaction; balances protonation states [1]. |

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for conjugating Methyl 2-(aminooxy)-3-methoxypropanoate to an aldehyde-functionalized peptide is designed as a self-validating system . It incorporates physical checkpoints to prevent downstream failures.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Pre-activation

-

Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer at pH 6.5. Causality: pH 6.5 is chosen to maintain the structural integrity of sensitive peptides while allowing pPDA to remain highly active [4].

-

Catalyst Spike: Dissolve pPDA in the buffer to a final concentration of 10 mM.

-

Substrate Pre-incubation: Add the aldehyde-functionalized peptide to a final concentration of 50 µM. Incubate for 5 minutes at 25°C. Causality: This brief pre-incubation allows the pPDA to convert the majority of the aldehyde into the highly reactive Schiff base intermediate before the aminooxy is introduced.

Phase 2: Ligation & In-Process Validation 4. Initiation: Add Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride to a final concentration of 250 µM (5 molar equivalents). 5. Validation Gate 1 (RP-HPLC): At t = 15 minutes, extract a 5 µL aliquot and inject it into an analytical RP-HPLC.

-

Validation Metric: You must observe the disappearance of the aldehyde peak and the emergence of the oxime conjugate peak. If conversion is <95%, continue incubation. Do not proceed to purification blindly.

Phase 3: Quenching & Isolation 6. Reaction Quenching: Once >95% conversion is confirmed, add acetone to a final concentration of 10% (v/v). Causality: Acetone acts as a volatile, sacrificial ketone. It rapidly scavenges all unreacted Methyl 2-(aminooxy)-3-methoxypropanoate, preventing it from causing off-target cross-linking during the concentration/lyophilization phases [2]. 7. Purification: Purify the quenched mixture via semi-preparative RP-HPLC or Size Exclusion Chromatography (SEC). 8. Validation Gate 2 (ESI-TOF MS): Confirm the final product identity using Electrospray Ionization Time-of-Flight Mass Spectrometry. The observed mass must match the theoretical mass of the peptide + Methyl 2-(aminooxy)-3-methoxypropanoate minus water (18.01 Da).

Self-validating experimental workflow for catalyzed oxime ligation.

References

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications (RSC Publishing). Available at:[Link]

-

Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry (NIH/PMC). Available at:[Link]

-

Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Journal of the American Chemical Society (ResearchGate). Available at:[Link]

Synthesis Pathways for Producing Methyl 2-(aminooxy)-3-methoxypropanoate Hydrochloride: A Technical Guide for Advanced Bioconjugation and API Development

Executive Summary

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride (CAS: 2060042-23-9)[1] is a highly versatile, bifunctional linker utilized in advanced bioconjugation and active pharmaceutical ingredient (API) development. This whitepaper details the mechanistic rationale, comparative synthesis pathways, and self-validating experimental protocols for producing this critical intermediate.

Introduction & Mechanistic Rationale

Aminooxy-functionalized molecules are indispensable in chemical biology for their ability to undergo highly chemoselective oxime ligation with aldehydes and ketones under mild, aqueous conditions[2]. The target compound, Methyl 2-(aminooxy)-3-methoxypropanoate, is engineered with three distinct chemical domains to maximize its utility as a linker:

-

Aminooxy Group (-O-NH2): Acts as a potent alpha-effect nucleophile. Unlike standard aliphatic amines, the adjacent oxygen atom raises the HOMO energy of the nitrogen lone pair, allowing it to rapidly form stable oxime bonds even at a slightly acidic pH of 4-5[2].

-

Methoxy Group (-O-CH3): Provides specific steric tuning to the carbon backbone and enhances the aqueous solubility of the resulting conjugate, a critical factor in antibody-drug conjugate (ADC) design.

-

Methyl Ester (-COOCH3): Serves as a stable protecting handle during the oxime formation step. Post-conjugation, it can be saponified to a free acid or directly converted into an amide.

Causality of Salt Formation: Free aminooxy compounds are notoriously prone to self-condensation, dimerization, and oxidative degradation over time. Converting the free base into its hydrochloride salt[1] protonates the nitrogen ( pKa≈4.5 ), rendering it non-nucleophilic during storage. This transformation yields a highly crystalline, bench-stable solid that ensures reproducible downstream stoichiometry.

Core Synthesis Pathways

The synthesis of Gabriel-type aminooxy compounds relies on the introduction of an N-hydroxyphthalimide (NHPI) moiety, followed by selective deprotection. We outline two primary routes based on the starting material.

Pathway 1: Nucleophilic Substitution (The Bromo Route)

This route utilizes Methyl 2-bromo-3-methoxypropanoate (CAS: 27704-96-7)[3], a well-documented intermediate frequently employed in the synthesis of complex APIs, including the JAK1 inhibitor AZD4604[4].

-

Mechanism: An SN2 displacement. NHPI is deprotonated by a non-nucleophilic base (e.g., DBU), generating a highly nucleophilic phthalimido-N-oxide anion. This anion attacks the alpha-carbon of the bromo-ester, inverting its stereocenter (if a chiral precursor is used) and displacing the bromide ion.

Pathway 2: Mitsunobu Inversion (The Hydroxy Route)

This route begins with Methyl 2-hydroxy-3-methoxypropanoate (CAS: 54927-70-7)[5].

-

Mechanism: A Mitsunobu reaction utilizing triphenylphosphine ( PPh3 ) and diisopropyl azodicarboxylate (DIAD). The hydroxyl group is activated into a superior leaving group, allowing the NHPI to attack via an SN2 mechanism, again resulting in stereochemical inversion.

Fig 1: Divergent synthesis pathways for Methyl 2-(aminooxy)-3-methoxypropanoate HCl.

Comparative Analysis of Pathways

To guide synthetic strategy and scale-up operations, the following table summarizes the quantitative and qualitative metrics of both pathways.

| Metric | Pathway 1 (Bromo Route) | Pathway 2 (Hydroxy Route) |

| Atom Economy | High (Loss of HBr) | Low (Generation of Ph3P=O and DIAD- H2 ) |

| Typical Yield | 75% - 85% | 60% - 70% |

| Scalability | Excellent (Minimal chromatography) | Moderate (Difficult removal of Ph3P=O ) |

| Precursor Cost | Moderate[3] | Moderate[5] |

| Primary Byproducts | Phthalhydrazide (easily filtered) | Phthalhydrazide, Triphenylphosphine oxide |

Detailed Experimental Protocol (Nucleophilic Route)

Because Pathway 1 offers superior scalability and avoids tedious chromatographic removal of triphenylphosphine oxide, it is the recommended self-validating system for laboratory and pilot-scale production.

Fig 2: Step-by-step experimental workflow for the nucleophilic substitution route.

Step 1: Phthalimide Protection ( SN2 Displacement)

-

Setup: Dissolve 1.0 eq of Methyl 2-bromo-3-methoxypropanoate[3] and 1.1 eq of N-hydroxyphthalimide (NHPI) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

-

Activation: Cool the mixture to 0°C under an inert nitrogen atmosphere. Dropwise, add 1.2 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Causality: DBU is a strong, highly sterically hindered base that selectively deprotonates NHPI without causing competitive hydrolysis of the methyl ester. The solution will immediately turn deep red, visually validating the formation of the NHPI anion.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the bromo-ester spot and the emergence of a lower-Rf UV-active spot confirms completion.

-

-

Workup: Dilute the mixture with Ethyl Acetate and wash 3x with 5% aqueous LiCl.

-

Causality: LiCl effectively partitions DMF into the aqueous layer, preventing emulsion formation. Follow with a brine wash, dry over Na2SO4 , and concentrate to yield the crude Methyl 2-(phthalimidooxy)-3-methoxypropanoate.

-

Step 2: Hydrazinolysis (Deprotection)

-

Setup: Dissolve the crude intermediate in absolute Ethanol (0.2 M).

-

Reaction: Add 1.5 eq of Hydrazine hydrate. Stir at room temperature for 2 hours.

-

Causality: Hydrazine acts as a potent bis-nucleophile, attacking the phthalimide carbonyls. This forms a stable, highly insoluble phthalhydrazide byproduct, effectively driving the equilibrium forward and releasing the free aminooxy group.

-

-

Validation: A voluminous white precipitate (phthalhydrazide) will form in the flask.

-

Workup: Filter the suspension through a Celite pad to remove the precipitate. Concentrate the filtrate under reduced pressure. Resuspend the oily residue in cold Dichloromethane (DCM) and filter a second time to remove any residual, partially soluble phthalhydrazide.

Step 3: Hydrochloride Salt Formation

-

Setup: Dissolve the concentrated free base in anhydrous Diethyl Ether.

-

Reaction: Cool the flask to 0°C and slowly add 1.2 eq of 4M HCl in Dioxane.

-

Causality: The anhydrous environment ensures the ester is not hydrolyzed by aqueous acid, while the HCl rapidly protonates the aminooxy nitrogen, instantly dropping its solubility in the non-polar ether.

-

-

Isolation: A dense, white crystalline solid will immediately precipitate. Filter the solid, wash generously with cold ether, and dry under a high vacuum to yield pure Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride[1].

References

-

NextSDS. "methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride — Chemical Substance Information." NextSDS Database. Available at: [Link]

-

ACS Publications. "Practical and Scalable Method for Manufacturing AZD4604, A Potent and Selective JAK1 Inhibitor." Organic Process Research & Development. Available at: [Link]

Sources

Technical Whitepaper: Safety Data Sheet (SDS) Profiling and Toxicological Mechanisms of Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride

Executive Summary

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride is a specialized bifunctional building block frequently utilized in bioconjugation, oxime ligation, and advanced pharmaceutical synthesis. While its structural geometry makes it a valuable asset in drug development, the presence of the highly reactive aminooxy moiety imparts specific toxicological risks. This whitepaper provides an authoritative, in-depth guide on its physicochemical properties, mechanistic toxicity—specifically its role as a pyridoxal 5'-phosphate (PLP) inhibitor—and rigorously validated handling protocols designed for research environments.

Physicochemical Identity and Hazard Profiling

Understanding the baseline chemical properties is critical for predicting both reactivity and physiological behavior. The compound is an amine hydrochloride salt, making it highly water-soluble but also susceptible to hygroscopic degradation if improperly stored[1].

Table 1: Chemical Identity and GHS Classification

| Property | Value / Description |

| Chemical Name | Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride |

| CAS Number | 2060042-23-9 |

| Molecular Formula | C5H12ClNO4 |

| Molecular Weight | 185.60 g/mol |

| GHS Classifications | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness) |

Toxicological Profile and Mechanisms of Action: The PLP-Inhibition Paradigm

The Causality of Aminooxy Toxicity

The primary driver of toxicity for this compound lies in its aminooxy group (-O-NH₂). Due to the "alpha-effect"—the electrostatic repulsion between adjacent lone pairs on the oxygen and nitrogen atoms—the terminal nitrogen is exceptionally nucleophilic. In biological systems, this nucleophilicity makes aminooxy compounds potent, irreversible inhibitors of enzymes that utilize pyridoxal 5'-phosphate (PLP) as a cofactor[2].

PLP-dependent enzymes, such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), and 4-aminobutyrate aminotransferase (GABA-T), rely on a reversible Schiff base (aldimine) linkage between the PLP aldehyde and the substrate's amino group[3]. Methyl 2-(aminooxy)-3-methoxypropanoate intercepts this catalytic cycle by undergoing a nucleophilic attack on the PLP aldehyde to form a highly stable oxime complex[4].

Because the resulting oxime bond is thermodynamically far more stable than the native Schiff base, the enzyme is permanently trapped in an inactive state[5]. This mechanism directly explains the compound's Acute Toxicity (Category 4) classification. Systemic exposure disrupts the malate-aspartate shuttle and GABAergic neurotransmission, leading to metabolic distress, hepatotoxicity, and central nervous system depression (H336)[2].

Mechanism of PLP-dependent enzyme inhibition by aminooxy compounds.

Laboratory Handling and Self-Validating Safety Protocols

To ensure rigorous scientific integrity and operator safety, handling protocols must function as self-validating systems rather than passive guidelines.

-

Engineering Controls: Manipulations of the dry powder must be conducted within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm to mitigate inhalation risks (H332)[1].

-

Personal Protective Equipment (PPE): Nitrile gloves (double gloving is mandatory; the outer glove must be changed immediately upon suspected contact), splash-proof chemical goggles, and a chemically resistant lab coat.

-

Self-Validating Spill Response:

-

Isolate & Contain: Don a fitted respirator (N95 or P100) if the powder is aerosolized. Cover the spill with a damp absorbent pad to prevent dust generation.

-

Neutralize: Because the compound is a hydrochloride salt, the local micro-environment of the spill will be acidic. Wash the area with a mild alkaline solution (e.g., 5% sodium bicarbonate).

-

Validation Step: Use pH indicator paper on the final wash surface to confirm complete neutralization (target pH 7.0–7.5) before conducting a final decontamination wipe with deionized water. This ensures no residual reactive salt remains on the benchtop.

-

Experimental Workflows: Cytotoxicity and Reactivity Assays

When utilizing this compound as a linker in drug development, researchers must quantify its off-target PLP inhibition and baseline cellular toxicity. The following step-by-step methodology ensures high-fidelity data collection.

Step-by-step experimental workflow for assessing aminooxy reactivity and cytotoxicity.

Step-by-Step Methodology

Phase 1: Reagent Preparation

-

Prepare a 10 mM stock solution of Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride in anhydrous DMSO.

-

Causality Note: Aqueous buffers must be avoided for long-term storage to prevent premature hydrolysis of the ester or degradation of the aminooxy group.

-

-

Dilute the stock into PBS (pH 7.4) immediately prior to the assay to achieve working concentrations (1 µM to 1 mM).

Phase 2: In Vitro PLP-Enzyme Inhibition Assay

-

Reconstitute recombinant human AST in an amine-free assay buffer (e.g., 100 mM HEPES, pH 7.4).

-

Incubate 50 µL of the enzyme with 10 µL of the aminooxy test compound for 30 minutes at 37°C before adding the substrate.

-

Causality Note: Aminooxy compounds react indiscriminately with carbonyls. Pre-incubating ensures the compound targets the enzyme-bound PLP rather than reacting with the ketone group of the α-ketoglutarate substrate, which would yield false-negative inhibition data[4].

-

-

Validation Step: Include Aminooxyacetic acid (AOAA) as a positive control for PLP inhibition[2].

-

Add the substrate mixture (L-aspartate and α-ketoglutarate) and measure the decrease in NADH absorbance at 340 nm over 10 minutes to calculate the IC50.

Phase 3: Cellular Cytotoxicity (HepG2 Model)

-

Seed HepG2 (hepatocellular carcinoma) cells in a 96-well plate at 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treat cells with the aminooxy compound across a dose-response gradient for 48 hours.

-

Add 10 µL of WST-8 reagent to each well and incubate for 2 hours.

-

Measure absorbance at 450 nm using a microplate reader.

-

Validation Step: Normalize all data against a vehicle control (0.1% DMSO) to ensure solvent toxicity is not confounding the viability results.

Regulatory and Compliance Framework

-

Storage: Store desiccated at 2–8°C under an inert atmosphere (argon or nitrogen). The compound is hygroscopic; moisture exposure will lead to degradation and altered stoichiometric reactivity.

-

Transport: Classified under general toxic solids for bulk transport. Ensure packaging complies with IATA/ADR regulations for Acute Tox. 4 materials.

-

Disposal: Must be segregated and disposed of as hazardous chemical waste. Do not flush down the sink, as the compound has the potential to inhibit critical PLP-dependent microbial enzymes utilized in wastewater bioremediation facilities.

References

-

NextSDS. "methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride — Chemical Substance Information." NextSDS Database.[Link]

-

Wikipedia, The Free Encyclopedia. "Aminooxyacetic acid." Wikimedia Foundation.[Link]

-

Grishin NV, et al. "Chemical Mechanism of the Branched-Chain Aminotransferase IlvE from Mycobacterium tuberculosis." PubMed Central (PMC) - NIH.[Link]

-

Müller IB, et al. "Poisoning Pyridoxal 5-Phosphate-Dependent Enzymes: A New Strategy to Target the Malaria Parasite Plasmodium falciparum." PubMed Central (PMC) - NIH.[Link]

-

Cellini B, et al. "Identification of Human Alanine–Glyoxylate Aminotransferase Ligands as Pharmacological Chaperones for Variants Associated with Primary Hyperoxaluria Type 1." Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. Chemical Mechanism of the Branched-Chain Aminotransferase IlvE from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Poisoning Pyridoxal 5-Phosphate-Dependent Enzymes: A New Strategy to Target the Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Bioconjugation via Oxime Ligation: Application of Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Chemical Rationale & Mechanistic Causality

The development of multifunctional biomolecular constructs—such as antibody-drug conjugates (ADCs), PET tracers, and synthetic vaccines—relies heavily on bioorthogonal, chemoselective reactions[1]. Among these, oxime ligation has emerged as a premier "click-type" methodology[1]. It proceeds under mild aqueous conditions, is highly compatible with complex biological matrices, and yields a hydrolytically stable oxime bond (C=N–O)[1][2].

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride (CAS: 2060042-23-9)[3][4] is a highly specialized heterobifunctional linker designed for advanced bioconjugation.

-

The Aminooxy Terminus (-O-NH₂): Acts as a potent α -effect nucleophile. It chemoselectively attacks electrophilic carbonyls (aldehydes or ketones) without cross-reacting with native biological amines (e.g., lysine ϵ -amines) or thiols[2][5].

-

The Methoxypropanoate Backbone: The terminal methyl ester provides a versatile synthetic handle that can be post-synthetically hydrolyzed to a carboxylic acid or directly amidated[5]. Furthermore, the methoxy group introduces slight hydrophilicity, preventing the aggregation issues often associated with purely aliphatic linkers.

The Causality of Nucleophilic Catalysis: A known limitation of direct oxime ligation is its slow bimolecular reaction rate at physiological pH, typically requiring acidic conditions (pH 4.0–5.0) that can denature sensitive biologics[2][6]. To bypass this kinetic bottleneck, we employ nucleophilic catalysis using aniline or p-phenylenediamine (pPDA)[7][8]. Aniline rapidly attacks the aldehyde to form a highly reactive Schiff base (imine) intermediate[7]. Because this imine is significantly more susceptible to nucleophilic attack than the parent aldehyde, the aminooxy group rapidly displaces the aniline via transimination[7]. This lowers the activation energy barrier, driving the thermodynamically stable oxime formation to completion in minutes to hours, even at pH 6.0–7.0[8][9].

Caption: Mechanism of aniline-catalyzed oxime ligation bypassing slow direct conjugation kinetics.

Quantitative Experimental Parameters

To ensure a self-validating and reproducible workflow, the reaction conditions must be tightly controlled. The following table summarizes the optimal parameters for conjugating Methyl 2-(aminooxy)-3-methoxypropanoate to an aldehyde-tagged protein[2][5][8][9].

| Parameter | Optimal Range | Mechanistic Rationale & Causality |

| Protein Concentration | 1 – 10 mg/mL | High concentrations drive bimolecular kinetics, reducing the time required for complete conversion[5]. |

| Reagent Molar Excess | 20 – 50 fold | Ensures pseudo-first-order kinetics. Overcomes the hydrolytic equilibrium to drive the reaction forward[5]. |

| Catalyst (Aniline / pPDA) | 10 – 100 mM | Accelerates the dehydration/transimination step. pPDA is preferred at neutral pH as its Schiff base is less stable, avoiding kinetic traps[8][9]. |

| Buffer pH | 4.5 – 6.0 | Optimal balance: low enough to protonate the leaving group during dehydration, high enough to keep the aminooxy unprotonated and nucleophilic[2]. |

| Temperature | 20°C – 37°C | Standard ligations proceed at Room Temp. 37°C is utilized to overcome steric hindrance when conjugating to buried ketones[2][10]. |

Self-Validating Experimental Protocol: Glycoprotein Bioconjugation

This protocol details the generation of aldehydes on a glycoprotein via periodate oxidation, followed by chemoselective oxime ligation. The workflow is designed as a self-validating system : it includes mandatory quenching and orthogonal validation steps to ensure that the observed conjugation is entirely dependent on the specific chemistry, eliminating false positives.

Phase 1: Aldehyde Generation (Oxidation)

-

Preparation: Dissolve the target glycoprotein in an amine-free buffer (e.g., 100 mM Sodium Phosphate, pH 6.0) at a concentration of 2-5 mg/mL. Causality: Amine-free buffers prevent unwanted Schiff base formation with the newly generated aldehydes.

-

Oxidation: Prepare a fresh 100 mM stock of Sodium Periodate (NaIO₄) in ultrapure water[2]. Add NaIO₄ to the protein solution to a final concentration of 10 mM.

-

Incubation: Incubate for 30 minutes at 4°C in the dark. Causality: Cold, dark conditions restrict oxidation strictly to cis-diols on the glycan branches, preventing the off-target oxidation of sensitive amino acids like methionine.

-

Quenching (Critical Validation Step): Quench the unreacted NaIO₄ by adding ethylene glycol to a final concentration of 100 mM and incubate for 10 minutes at room temperature[2]. Causality: Failing to quench will result in the NaIO₄ oxidizing the aminooxy reagent in the next step, destroying the payload.

-

Buffer Exchange: Purify the aldehyde-tagged protein using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the reaction buffer (100 mM Sodium Acetate, pH 4.5 - 5.5).

Phase 2: Oxime Ligation

-

Reagent Preparation: Dissolve Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride in anhydrous DMSO to create a 100 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis of the methyl ester handle.

-

Catalyst Addition: Add aniline (or pPDA) to the oxidized protein solution to achieve a final concentration of 50 mM[2][5].

-

Conjugation: Add a 20- to 50-fold molar excess of the aminooxy reagent to the protein-aniline mixture[5]. Ensure the final DMSO concentration remains ≤ 10% (v/v) to prevent protein denaturation[5].

-

Incubation: Incubate the reaction for 2 to 4 hours at room temperature with gentle end-over-end mixing[2][5].

Phase 3: Purification and Validation

-

Purification: Remove excess catalyst and unreacted aminooxy reagent using Size-Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

-

Validation: Analyze the conjugate via High-Resolution Mass Spectrometry (HRMS). You must observe a distinct mass shift corresponding to the addition of the linker minus the loss of water (H₂O) from the condensation reaction.

Caption: End-to-end experimental workflow for the bioconjugation of aldehyde-tagged proteins.

Quality Control & Troubleshooting

To maintain absolute scientific integrity, implement the following systemic checks:

-

The "No-Oxidant" Control: Always run a parallel reaction where the glycoprotein is treated with the aminooxy reagent and catalyst, but without prior NaIO₄ oxidation. If HRMS reveals conjugation in this control, it indicates non-specific electrostatic binding or the presence of pre-existing aldehydes (e.g., from lipid peroxidation).

-

Catalyst Precipitation: Aniline has limited aqueous solubility (~100 mM)[8]. If the reaction buffer turns turbid upon aniline addition, immediately reduce the concentration to 50 mM, or switch to p-phenylenediamine (pPDA), which achieves superior catalytic efficiency at concentrations as low as 2–10 mM[8][9].

-

Ester Hydrolysis: The methyl ester of the propanoate backbone is susceptible to base-catalyzed hydrolysis. If downstream applications require the intact ester, strictly maintain the pH below 7.0 during all storage and conjugation steps.

References

-

Duflocq, S., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Source: RSC Advances. URL:[Link]

-

NextSDS. methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride — Chemical Substance Information. Source: NextSDS. URL:[Link]

-

Chemsrc. Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride. Source: Chemsrc. URL: [Link]

-

Ulrich, S., et al. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Source: Chemistry–A European Journal (via PubMed). URL:[Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Source: Chemical Reviews (ACS). URL:[Link]

-

Hering, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Source: Chemical Communications (RSC). URL:[Link]

-

Agarwal, P., et al. (2013). Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release. Source: Bioconjugate Chemistry (via PMC). URL:[Link]

-

Loscha, K. V., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Source: Bioconjugate Chemistry (ACS). URL:[Link]

Sources

- 1. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nextsds.com [nextsds.com]

- 4. CAS#:2060042-23-9 | Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride | Chemsrc [chemsrc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 8. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]

Application Notes: Optimizing Bioconjugation with Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Oxime Ligation

In the landscape of bioconjugation, the ability to create stable, covalent linkages between molecules under mild, aqueous conditions is paramount.[1][2][3] Oxime ligation, the reaction between an aminooxy group and a carbonyl (an aldehyde or ketone), has emerged as a robust and highly chemoselective "click-type" reaction for this purpose.[1][3][4] This method forms a stable oxime bond, often without the need for toxic metal catalysts, and generates only water as a byproduct.[3][5][6][7] Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride is a versatile aminooxy-functionalized reagent designed for such applications, enabling the precise modification of biomolecules ranging from peptides and proteins to glycoproteins and antibody-drug conjugates.[2]

The efficiency of oxime ligation, however, is critically dependent on several factors, most notably pH and the use of appropriate catalysts.[2][8] This guide provides an in-depth analysis of the catalyst requirements and reaction conditions necessary to achieve optimal conjugation efficiency with this reagent.

The Mechanism: Why Catalysis is Crucial

The formation of an oxime bond proceeds through a two-step, reversible mechanism:

-

Nucleophilic Attack: The nitrogen of the aminooxy group attacks the electrophilic carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate eliminates a water molecule to form the final C=N-O oxime linkage.[9]

This reaction is inherently pH-dependent.[8][10] Acidic conditions (optimal pH 4-5) protonate the carbonyl group, increasing its electrophilicity and accelerating the reaction.[9][10][11][12] However, at very low pH, the aminooxy group itself becomes protonated, rendering it non-nucleophilic and halting the reaction.[10][13] Conversely, at neutral or high pH, the dehydration step becomes rate-limiting.[10][13][14]

For many biological applications involving sensitive proteins that cannot tolerate acidic conditions, performing the ligation at or near neutral pH (pH 7.0-7.4) is essential.[11][15] Under these conditions, the uncatalyzed reaction is often sluggish.[11][16][17] This is where a nucleophilic catalyst becomes indispensable.

The Role of Aniline and its Derivatives

Aniline and its derivatives are effective nucleophilic catalysts that dramatically accelerate oxime formation at neutral pH.[5][6][7][15] The mechanism involves the catalyst first reacting with the carbonyl compound to form a protonated Schiff base (an iminium ion).[5][10][15][18] This intermediate is significantly more reactive and susceptible to attack by the aminooxy nucleophile than the original carbonyl.[5][10][15] The catalyst is then regenerated, completing the catalytic cycle.[15]

Studies have shown that aniline can increase the rate of oxime formation by 40-fold at neutral pH.[5][19]

Caption: Aniline-catalyzed mechanism for oxime ligation at neutral pH.

Optimizing Your Conjugation Strategy: Key Parameters

Achieving high-yield, specific conjugation requires careful optimization of several parameters.

Catalyst Selection and Concentration

While aniline is the classic catalyst, several derivatives have been shown to be more potent, particularly at neutral pH.[15]

-

p-Phenylenediamine (pPDA) and m-Phenylenediamine (mPDA) have demonstrated significantly higher catalytic efficiency than aniline.[11][15][19]

-

At pH 7, p-phenylenediamine has been shown to be up to 19-fold faster than an equivalent aniline-catalyzed reaction.[12][20]

-

The higher aqueous solubility of mPDA allows it to be used at greater concentrations than aniline (which is limited to ~100 mM), leading to substantial rate enhancements—up to 15 times more efficient than aniline.[15][16][17][19]

Recommendation: For reactions at neutral pH, start with a catalyst concentration of 10-100 mM for aniline.[2][9] If using more efficient catalysts like pPDA or mPDA, concentrations of 2-10 mM may be sufficient, though higher concentrations can be used for faster reactions.[2][12][20]

pH Control

The choice of pH is a critical trade-off between reaction kinetics and biomolecule stability.

-

Acidic pH (4.0-5.5): This is the optimal range for uncatalyzed reactions, providing the fastest kinetics.[10][11] A common buffer is 100 mM sodium acetate.[10][21] This is suitable for robust molecules.

-

Neutral pH (6.5-7.5): Essential for sensitive biomolecules. In this range, a catalyst is highly recommended to achieve efficient conjugation in a reasonable timeframe.[10][11][15][22] A common buffer is 100 mM sodium phosphate (PBS).[9][10]

Reagent Stoichiometry

The molar ratio of the aminooxy reagent to the carbonyl-containing biomolecule will influence the reaction efficiency. A molar excess of the aminooxy reagent is typically used to drive the reaction to completion. A starting point of 50 molar equivalents of the aminooxy reagent is common for protein labeling.[21][23]

Temperature and Reaction Time

Most oxime ligations are conveniently performed at room temperature (20-25°C).[2] Reactions are typically complete within 2 to 24 hours.[2][23] For time-sensitive applications, such as those involving short-lived radioisotopes, the temperature can be elevated to accelerate the reaction; ligations have been reported to reach completion in as little as 5 minutes at 75°C.[2][11] Reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.[2][9]

| Parameter | Recommended Range | Notes |

| pH | 4.0 - 5.5 (uncatalyzed) | Optimal for reaction rate but may not be suitable for all biomolecules.[8][11] |

| 6.5 - 7.5 (catalyzed) | Recommended for sensitive biomolecules; catalyst is essential.[15][22] | |

| Catalyst | Aniline | Standard choice, effective but may require higher concentrations.[5] |

| p-Phenylenediamine (pPDA) | More efficient than aniline at neutral pH.[12][20] | |

| m-Phenylenediamine (mPDA) | Highly soluble and efficient, allows for significant rate acceleration.[16][19] | |

| Catalyst Conc. | 10 - 100 mM (Aniline) | A typical starting range for effective catalysis.[2][9] |

| 2 - 10 mM (pPDA/mPDA) | Lower concentrations are effective due to higher potency.[2][20] | |

| Reagent Ratio | 10 - 50x molar excess | Excess aminooxy reagent drives the reaction equilibrium toward the product.[23] |

| Temperature | Room Temperature (20-25°C) | Suitable for most applications.[2] |

| Reaction Time | 1 - 24 hours | Monitor reaction progress to determine the optimal time.[2] |

Experimental Protocol: General Procedure for Protein Conjugation

This protocol provides a general workflow for conjugating Methyl 2-(aminooxy)-3-methoxypropanoate HCl to a protein containing an aldehyde or ketone group at neutral pH.

Caption: General experimental workflow for catalyzed protein conjugation.

Materials

-

Carbonyl-containing protein (e.g., generated by periodate oxidation of a glycoprotein[2][21][23] or enzymatic modification[16])

-

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.3 (PBS)

-

Catalyst Stock: 1 M Aniline in reaction buffer

-

Anhydrous DMSO

-

Purification column (e.g., Sephadex G-25 size-exclusion column)[2][21]

Procedure

-

Reagent Preparation:

-

Prepare the carbonyl-containing protein in the reaction buffer at a known concentration (e.g., 1-5 mg/mL).

-

Prepare a 50 mM stock solution of Methyl 2-(aminooxy)-3-methoxypropanoate HCl in anhydrous DMSO.

-

Prepare a 1 M stock solution of the aniline catalyst in the reaction buffer.

-

-

Conjugation Reaction:

-

To the protein solution, add the aminooxy stock solution to achieve the desired molar excess (e.g., a 50-fold molar excess). Mix gently.

-

Initiate the reaction by adding the catalyst stock solution to the desired final concentration (e.g., 100 mM for aniline).[9]

-

Incubate the reaction at room temperature for 2-24 hours, protected from light.

-

-

Purification:

-

Characterization:

-

Confirm the success of the conjugation and determine the degree of labeling using methods such as Mass Spectrometry (MALDI-TOF or ESI-MS) or SDS-PAGE analysis.

-

References

- The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016). RSC Publishing.

- Technical Support Center: Troubleshooting Low Yield in Oxime Lig

- Protocol: Aminooxy Labeling of Glycoproteins. (2020). Biotium.

- An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners. Benchchem.

- Technical Support Center: Optimizing O-Methylhydroxylamine-Based Oxime Lig

- Ulrich, S., et al. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry, 20(1), 34-41.

- Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. (2021).

- Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gel

- Protocol for PEG Aminooxy. (2022). BroadPharm.

- Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (2020). MDPI.

- Application Notes and Protocols for Oxime Bond Form

- Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides. (2018). Organic Letters.

- Bioorthogonal Peptide Macrocyclization Using Oxime Lig

- ChemInform Abstract: Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs. (2014).

- A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjug

- Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2013).

- Aminooxy Conjugates. (2022).

- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). PMC.

- A New Method for Conjugation of Carbohydrates to Proteins Using an Aminooxy-Thiol Heterobifunctional Linker. (2005). The Journal of Organic Chemistry.

- Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2013).

- 19.

- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022).

- A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. (2013).

- Propose mechanisms for the three imine-forming reactions just shown. Pearson.

- Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry.

- NHC-Catalyzed Transformation Reactions of Imines: Electrophilic versus Nucleophilic Attack. (2022). The Journal of Organic Chemistry.

- Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center. Benchchem.

- 19.

Sources

- 1. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 8. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. biotium.com [biotium.com]

- 22. broadpharm.com [broadpharm.com]

- 23. biotium.com [biotium.com]

Optimizing pH levels for Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride ligation reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic and kinetic challenges of performing chemoselective oxime ligations using Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride .

Whether you are synthesizing complex peptide scaffolds, developing antibody-drug conjugates (ADCs), or performing live-cell labeling, mastering the pH dynamics of this specific hydrochloride salt is the single most critical factor for experimental success.

The Mechanistic Causality of pH in Oxime Ligation

To optimize your ligation, you must first understand the conflicting thermodynamic requirements of the two reacting functional groups. Oxime ligation is a condensation reaction between an aminooxy group and a carbonyl (aldehyde or ketone). The pH of your reaction buffer dictates the protonation state of both:

-

The Electrophile (Carbonyl): The carbonyl oxygen requires acidic conditions to become protonated (or strongly hydrogen-bonded). This increases its electrophilicity, making it susceptible to nucleophilic attack.

-

The Nucleophile (Aminooxy): The aminooxy group of Methyl 2-(aminooxy)-3-methoxypropanoate has a pKa of approximately 4.5 to 5.0. To remain nucleophilic, it must be in its unprotonated state (-O-NH₂). If the pH drops too low, it becomes fully protonated (-O-NH₃⁺), rendering it inert [1].

The Field-Proven Insight: The Hydrochloride Trap Methyl 2-(aminooxy)-3-methoxypropanoate is supplied as a hydrochloride salt [2]. A common, critical error is dissolving this reagent in a weak buffer. Dissolving 50 mM of this salt will release equimolar HCl, instantly crashing the pH of a standard physiological buffer down to < 3.0. At this pH, the aminooxy group is completely protonated, and the reaction stalls. Causality dictates that you must measure and adjust the pH after the addition of the aminooxy salt, not before.

Reaction Mechanism Pathway

Mechanism of aniline-catalyzed oxime ligation with aminooxypropanoate.

Overcoming the Neutral pH Barrier

While the optimal pH for an uncatalyzed oxime ligation is strictly between 4.0 and 5.0 [3], many biological targets (like sensitive glycoproteins or ADCs) denature or aggregate under acidic conditions.

To force this reaction at a physiological pH of 7.0, we rely on nucleophilic catalysis. Catalysts like aniline or p-phenylenediamine attack the carbonyl to form a highly reactive protonated Schiff base intermediate. Because this intermediate is significantly more electrophilic than the parent carbonyl, the transoximation step by the aminooxy propanoate can proceed rapidly even at neutral pH [4].

Quantitative Data: Catalyst and pH Impact on Reaction Kinetics

The following table synthesizes the kinetic rate constants ( k1 ) and relative speed enhancements based on pH and catalyst selection [4][5].

| Reaction Condition | pH Level | Relative Rate | Observed Rate Constant ( k1 ) | Recommended Application |

| Uncatalyzed | 4.5 | Baseline (1x) | 10−3 to 10−2 M⁻¹s⁻¹ | Acid-stable peptides & small molecules |

| Uncatalyzed | 7.0 | < 0.01x | Extremely slow | Not recommended |

| Aniline (100 mM) | 4.5 | ~400x | 8.2 ± 1.0 M⁻¹s⁻¹ | Standard robust bioconjugation |

| Aniline (100 mM) | 7.0 | ~40x | ~0.26 M⁻¹s⁻¹ | Mild protein labeling |

| p-Phenylenediamine (10 mM) | 7.0 | ~120x | > 3.0 M⁻¹s⁻¹ | pH-sensitive proteins & live cells |

Self-Validating Experimental Protocol

To ensure trustworthiness in your results, the following protocol is designed as a self-validating system . It incorporates an internal standard and a parallel positive control to instantly diagnose whether a failure is due to pH, reagent degradation, or steric hindrance.

Workflow Diagram

Self-validating workflow for optimizing oxime ligation pH conditions.

Step-by-Step Methodology

Step 1: Preparation of the Aminooxy Stock (The Neutralization Step)

-

Weigh Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride.

-

Dissolve in a high-capacity buffer (e.g., 200 mM Sodium Acetate for pH 4.5, or 200 mM Sodium Phosphate for pH 7.0) to a concentration of 100 mM.

-

Critical: Measure the pH of this stock immediately. Adjust dropwise with 1M NaOH until the target pH is restored.

Step 2: Setup of the Self-Validating Matrix Prepare three parallel reaction vials:

-

Vial A (Target): Your target carbonyl + Aminooxy reagent.

-

Vial B (Positive Control): 100 µM Benzaldehyde + Aminooxy reagent (Validates aminooxy nucleophilicity).

-

Vial C (Negative Control): Your target carbonyl + Buffer only (Validates target stability).

Step 3: Catalyst Introduction

-

For pH 4.5 reactions, add aniline to a final concentration of 10-50 mM.

-

For pH 7.0 reactions, add p-phenylenediamine to a final concentration of 10 mM (superior performance at neutral pH) [4].

Step 4: Ligation and Incubation

-

Mix the carbonyl substrate (typically 10-50 µM) with a 5-to-10-fold molar excess of the neutralized aminooxy reagent.

-

Spike in an internal standard (e.g., a stable isotopically labeled peptide or a known UV-active non-reactive compound) for accurate LCMS quantification.

-

Incubate at 25°C – 37°C.

Step 5: Kinetic Sampling & LCMS Analysis

-

Quench 10 µL aliquots at 1h, 4h, and 24h by diluting into 0.1% TFA (dropping the pH < 2.0 freezes the reaction).

-

Analyze via LCMS. Compare the area under the curve (AUC) of the product against the internal standard. Self-Validation Check: If Vial A fails but Vial B succeeds, your target carbonyl is sterically hindered. If Vial B fails, your aminooxy reagent has degraded or the pH crashed.

Troubleshooting & FAQs

Q: My reaction stalled completely, and LCMS shows only unreacted starting materials. What happened? A: You likely fell into the "Hydrochloride Trap." Because Methyl 2-(aminooxy)-3-methoxypropanoate is an HCl salt, adding it to a weak buffer crashed the pH below 3.0. At this pH, the aminooxy group is fully protonated and cannot attack the carbonyl. Always verify and adjust the pH after combining all reagents.

Q: I am forced to work at pH 7.4 to keep my protein folded, but aniline is not accelerating the reaction enough. What are my options? A: Aniline is a poor catalyst at physiological pH because its pKa is ~4.6; it is mostly unprotonated and less effective at forming the necessary Schiff base at pH 7.4. Switch your catalyst to p-phenylenediamine (at 2-10 mM) or m-phenylenediamine . These substituted anilines provide up to a 120-fold rate enhancement over uncatalyzed reactions at neutral pH [4].

Q: I am observing a high degree of side products and degradation at pH 4.0 over 24 hours. How can I minimize this? A: Prolonged exposure to acidic conditions can trigger side reactions, including the acid-catalyzed Beckmann rearrangement or hydrolysis of sensitive amide bonds [3]. To resolve this, increase the reaction temperature slightly (e.g., to 37°C) while simultaneously adding 50 mM aniline. This will accelerate the desired oxime ligation, allowing you to quench the reaction at 2-4 hours before degradation pathways become significant.

Q: Can I use ketones instead of aldehydes for this ligation? A: Yes, but ketones are significantly less electrophilic and more sterically hindered than aldehydes. If using a ketone, you must use a highly acidic pH (4.0 - 4.5) combined with a high concentration of aniline catalyst, and expect the reaction to take 24-48 hours to reach completion [5].

References

-

Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior Source: National Institutes of Health (NIH) URL:[Link]

-

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

-

Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: ACS Publications URL:[Link]

-

Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling Source: National Institutes of Health (NIH) URL:[Link]

A Senior Application Scientist's Guide to Oxime Ligation: Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride vs. O-benzylhydroxylamine

Introduction: The Power and Precision of Oxime Ligation

In the landscape of bioconjugation, the oxime ligation stands out as a robust and highly selective "click" chemistry reaction.[1] It forges a stable covalent bond between an aminooxy-functionalized molecule and a carbonyl (an aldehyde or ketone), a reaction prized for its efficiency under mild, aqueous conditions.[1][2] This chemoselectivity is paramount for researchers in drug development and chemical biology, as it allows for the precise modification of complex biomolecules, often in the presence of a multitude of other functional groups, without generating unwanted side products.[1][3]

The resulting oxime linkage is significantly more stable than analogous imines and hydrazones, a critical feature for creating durable bioconjugates for therapeutic or diagnostic applications.[4][5] The reaction's kinetics are tunable, proceeding optimally at a slightly acidic pH of 4-5, but readily achievable at physiological pH (pH 7.0-7.4) with the aid of nucleophilic catalysts like aniline and its derivatives.[1][6][7][8][9]

The choice of the aminooxy reagent is a critical decision point that dictates not only the reaction kinetics but also the physicochemical properties of the final conjugate. This guide provides an in-depth comparison of two popular, yet distinct, aminooxy reagents: the hydrophilic Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride and the classic, hydrophobic O-benzylhydroxylamine.

At the Core of the Reaction: The Mechanism

The formation of an oxime is a two-step process involving nucleophilic attack and dehydration.[1] The reaction rate is significantly accelerated by aniline-based catalysts, which function by forming a more reactive Schiff base intermediate with the carbonyl compound, thereby lowering the activation energy for the subsequent attack by the aminooxy group.[10][11]

Caption: Aniline-catalyzed oxime ligation mechanism.

Reagent Profiles: A Tale of Two Nucleophiles

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride

This reagent presents a hydrophilic and compact aminooxy functionality. Supplied as a hydrochloride salt, it offers excellent aqueous solubility, which is a significant advantage when working with sensitive biomolecules in buffer systems.[12][13]

-

Structure:

-

CH₃-O-CH₂-CH(ONH₂) -C(=O)O-CH₃ · HCl

-

-

Key Attributes:

-

Hydrophilicity: The ether and methyl ester groups contribute to its water-loving nature, potentially improving the solubility and reducing aggregation of the resulting bioconjugate.

-

Compact Size: Its small steric footprint is advantageous when labeling molecules where a bulky tag might interfere with biological function or binding interactions.

-

Ester Functionality: The methyl ester group serves as a potential handle for post-conjugation modification via hydrolysis, offering a secondary point for chemical diversification.

-

O-benzylhydroxylamine

A classic and widely used reagent, O-benzylhydroxylamine introduces a hydrophobic benzyl group. This aromatic moiety can be both a feature and a limitation, depending on the application.[3][14]

-

Structure:

-

C₆H₅-CH₂-ONH₂

-

-

Key Attributes:

-

Hydrophobicity: The benzyl group significantly increases the non-polar character of the conjugate. This can be useful for applications involving membrane interactions or for enhancing binding in hydrophobic pockets.

-

Exceptional Stability: The resulting O-benzyl oxime bond is known to be highly stable across a wide range of physiological conditions.[3]

-

Cleavable Tag: The benzyl group can be removed via palladium-on-carbon (Pd/C) catalyzed hydrogenation, a unique feature that allows for the regeneration of the original molecule post-purification or analysis.[15]

-

UV-Active Handle: The aromatic ring provides a chromophore, enabling easy detection by UV spectroscopy during HPLC purification.[15]

-

Head-to-Head Comparison: Data-Driven Insights

The selection of an aminooxy reagent is a critical experimental parameter that should be guided by the specific goals of the conjugation.

Table 1: Physicochemical Properties

| Feature | Methyl 2-(aminooxy)-3-methoxypropanoate HCl | O-benzylhydroxylamine |

| CAS Number | 2060042-23-9[12][13][16] | 622-33-3 |

| Molecular Weight | 185.61 g/mol [13] | 123.15 g/mol |

| Form | Hydrochloride salt | Typically free base or HCl salt |

| Aqueous Solubility | High | Moderate (as HCl salt) |

| Key Features | Hydrophilic, ester handle, compact | Hydrophobic, cleavable, UV-active |

| Potential Issues | Ester lability under harsh basic conditions | Can decrease conjugate solubility |

Table 2: Reaction Characteristics in Oxime Ligation

| Parameter | Methyl 2-(aminooxy)-3-methoxypropanoate HCl | O-benzylhydroxylamine |

| Relative Reactivity | Generally high due to low steric hindrance. Reactivity is primarily dictated by the carbonyl partner (aldehydes > ketones).[17] | High, though the bulkier benzyl group may slightly decrease rates with sterically hindered ketones compared to smaller reagents. |

| Optimal pH | 4.0 - 5.0 (uncatalyzed); 6.5 - 7.5 (catalyzed)[2][6] | 4.0 - 5.0 (uncatalyzed); 6.5 - 7.5 (catalyzed)[3][8] |

| Effective Catalysts | Aniline, p-phenylenediamine, m-phenylenediamine (mPDA)[7][17][18][19] | Aniline, p-phenylenediamine, m-phenylenediamine (mPDA)[7][17][18][19] |

| Typical Reaction Time | Minutes to a few hours, depending on concentrations and catalyst efficiency.[11][20] | Minutes to a few hours; can be very rapid (<5 min) under optimized conditions.[18][20] |

Table 3: Impact on Final Conjugate Properties

| Property | Conjugate from Methyl 2-(aminooxy)-3-methoxypropanoate | Conjugate from O-benzylhydroxylamine |

| Hydrolytic Stability | High. The oxime bond is inherently stable.[4][5] | Very High. The O-benzyl oxime is a benchmark for stability.[3] |

| Solubility Profile | Tends to increase or maintain aqueous solubility. | Tends to decrease aqueous solubility; increases hydrophobicity. |

| Post-Ligation Options | Ester can be hydrolyzed to a carboxylic acid. | Benzyl group can be cleaved by hydrogenation to regenerate -ONH₂.[15] |

| Steric Impact | Minimal. | Moderate. The benzyl group adds significant bulk. |

| Detection | No intrinsic chromophore for UV detection. | Aromatic ring allows for UV detection (~254 nm).[15] |

Senior Application Scientist's Recommendation: Choosing the Right Tool for the Job

The choice between these two reagents is not about which is "better," but which is better suited for your specific application.

Choose Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride when:

-

Working with sensitive proteins: Its high aqueous solubility and tendency to produce hydrophilic conjugates can help prevent aggregation and maintain the native conformation of biomolecules.

-

Biological activity is paramount: The small, non-disruptive tag is less likely to interfere with enzyme active sites, receptor binding domains, or antibody-antigen interactions.

-

Downstream diversification is planned: The methyl ester provides a convenient chemical handle for subsequent modifications after the initial oxime ligation is complete.

Choose O-benzylhydroxylamine when:

-

Purification is a challenge: The UV-active benzyl group is a significant asset for tracking the reaction and purifying the final product via RP-HPLC.

-

Reversibility is required: Your workflow demands the removal of the tag to yield the native molecule for functional assays.[15]

-

Modulating hydrophobicity is the goal: The conjugate is intended for applications where increased lipophilicity is desirable, such as interacting with cell membranes or hydrophobic protein pockets.

-

Maximum stability is non-negotiable: The O-benzyl oxime linkage provides an exceptionally robust connection for long-term in vitro or in vivo studies.[3]

Experimental Protocols

The following protocols provide a robust starting point for researchers. Optimization may be required based on the specific substrates used.

Protocol 1: General Procedure for Catalyzed Oxime Ligation at Neutral pH

This protocol is designed for labeling a carbonyl-containing protein with an aminooxy probe.

Caption: General experimental workflow for oxime ligation.

Materials:

-

Carbonyl-containing protein (aldehyde or ketone)

-

Aminooxy reagent (Methyl 2-(aminooxy)-3-methoxypropanoate HCl or O-benzylhydroxylamine)

-

Catalyst: m-phenylenediamine (mPDA) is recommended for its high efficiency.[17][18]

-

Buffer: 100 mM Phosphate Buffer (PB), pH 7.0

-

Solvent for probe: Anhydrous DMSO or buffer

-

Analytical tools: LC-MS, SDS-PAGE, RP-HPLC, Size-Exclusion Chromatography (SEC)

Method:

-

Prepare Solutions:

-

Prepare a stock solution of the catalyst (e.g., 500 mM mPDA in 100 mM PB, pH 7.0). Safety Note: Phenylenediamines are toxic and should be handled with appropriate personal protective equipment.[17]

-

Dissolve the carbonyl-containing protein in pH 7.0 PB to a final concentration of 10-50 µM.[17]

-

Dissolve the aminooxy reagent in a compatible solvent (e.g., DMSO or water) to create a concentrated stock solution.

-

-

Set up the Reaction:

-

In a microcentrifuge tube, combine the protein solution and the aminooxy probe solution. The final concentration of the probe should be in a 5- to 50-fold molar excess over the protein.[17]

-

Initiate the reaction by adding the catalyst stock solution to the desired final concentration (e.g., 50 mM for mPDA).[17]

-

-

Incubation:

-

Monitoring:

-

Track the reaction progress using an appropriate analytical technique like LC-MS to observe the formation of the product mass or SDS-PAGE to visualize the shift in molecular weight.

-

-

Purification:

Protocol 2: Monitoring Reaction Kinetics by Fluorescence

This protocol is applicable if the aminooxy probe is fluorescent (e.g., aminooxy-dansyl) or if its fluorescence properties change upon ligation.

Materials:

-

Carbonyl-containing molecule (e.g., 10 µM protein)

-

Fluorescent aminooxy probe (e.g., 50 µM aminooxy-dansyl)

-

Reaction Buffer (e.g., 100 mM PB, pH 7.0)

-

Catalyst solution (e.g., mPDA)

-

Fluorometer

Method:

-

Prepare Reaction Mixture: In a fluorometer cuvette, combine the reaction buffer, the carbonyl-containing molecule, and the fluorescent aminooxy probe.[17]

-

Equilibrate: Allow the mixture to equilibrate at the desired temperature (e.g., room temperature) for 1-2 minutes.

-

Initiate and Monitor:

-

Data Analysis:

-

Plot the fluorescence intensity versus time. The initial slope of this curve is proportional to the initial reaction rate.[17]

-

By performing the reaction under various conditions (e.g., different catalyst concentrations, different aminooxy reagents), you can quantitatively compare their performance and determine the optimal parameters for your system.

-

References

- Technical Support Center: Troubleshooting Low Yield in Oxime Lig

- An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners - Benchchem. (URL: )

- A Comparative Analysis of Oxime Stability with Varied Hydroxylamines - Benchchem. (URL: )

- Application Notes and Protocols for Oxime Bond Formation with Aminooxy Reagents - Benchchem. (URL: )

- Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (URL: )

-

A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation - ACS Publications. (URL: [Link])

-

Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (URL: [Link])

-

Comparison of the kinetics of aldehyde sensing by covalent bond formation with hydrazines and hydroxylamines | Request PDF - ResearchGate. (URL: [Link])

- Enhanced Catalysis of Oxime-Based Bioconjug

-

Native Chemical Ligation: A Boon to Peptide Chemistry - MDPI. (URL: [Link])

-

Oxime Catalysis by Freezing | Bioconjugate Chemistry - ACS Publications. (URL: [Link])

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC. (URL: [Link])

- Troubleshooting low yield in oxime lig

-

Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification - Cole DeForest. (URL: [Link])

-

Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC. (URL: [Link])

-

(a) pH dependence of β-hydroxy oxime ligation using aniline... - ResearchGate. (URL: [Link])

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - u:scholar. (URL: [Link])

-

(PDF) Simple Preparation of O-Substituted Hydroxylamines from Alcohols - ResearchGate. (URL: [Link])

-

O-Benzylhydroxylamine (BHA) as a Cleavable Tag for Isolation and Purification of Reducing Glycans - PubMed. (URL: [Link])

-

Hydrolytic Stability of Hydrazones and Oximes - ResearchGate. (URL: [Link])

-

The Emergence of Oxime Click Chemistry and its Utility in Polymer Science - RSC Publishing. (URL: [Link])

-

Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (URL: [Link])

-

Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC. (URL: [Link])

-

The Reaction of Hydroxylamine with Activated Acyl Groups. I. Formation of O-Acylhydroxylamine1 | Journal of the American Chemical Society. (URL: [Link])

-

Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed. (URL: [Link])

-

Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - MDPI. (URL: [Link])

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (URL: [Link])

-

methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride — Chemical Substance Information - NextSDS. (URL: [Link])

-

O -Benzylhydroxylamine Hydrochloride - ResearchGate. (URL: [Link])

-

methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride | 2060042-23-9 - Molport. (URL: [Link])

-

A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - AWS. (URL: [Link])

-

Interactions of CCR5 Inhibitors with CCR5. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. O-Benzylhydroxylamine | 622-33-3 | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. coledeforest.com [coledeforest.com]

- 9. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Native Chemical Ligation: A Boon to Peptide Chemistry [mdpi.com]

- 11. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 12. nextsds.com [nextsds.com]

- 13. methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride | 2060042-23-9 | Buy Now [molport.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. O-Benzylhydroxylamine (BHA) as a Cleavable Tag for Isolation and Purification of Reducing Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2060042-23-9|Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride|BLD Pharm [bldpharm.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

A Comparative Guide to HPLC Validation Methods for the Analysis of Methyl 2-(aminooxy)-3-methoxypropanoate Hydrochloride and its Reaction Products

Introduction

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride is a specialized chemical reagent characterized by its reactive aminooxy group.[1][2] This functionality allows for efficient and specific covalent bonding with molecules containing aldehyde or ketone groups, a process known as oximation.[3] This reaction is a cornerstone in bioconjugation, drug delivery systems, and the synthesis of complex molecules. Given its role as a critical building block, ensuring the purity of the final reaction product and accurately quantifying its concentration is paramount for efficacy, safety, and regulatory compliance.